molecular formula C21H24N4O4S B13310541 N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide

Cat. No.: B13310541
M. Wt: 428.5 g/mol
InChI Key: WNHBHKIOMTUULT-UHFFFAOYSA-N
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Description

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the acetamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: An antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other sulfonamides.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-[3-(1H-pyrazol-4-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-21(2,3)18-9-4-5-10-19(18)29-14-20(26)24-15-7-6-8-17(11-15)30(27,28)25-16-12-22-23-13-16/h4-13,25H,14H2,1-3H3,(H,22,23)(H,24,26)

InChI Key

WNHBHKIOMTUULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CNN=C3

Origin of Product

United States

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